3-(3-Fluoro-5-nitrophenyl)pyridine
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Overview
Description
3-(3-Fluoro-5-nitrophenyl)pyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to obtain the nitropyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-nitrophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group forms 3-(3-Fluoro-5-aminophenyl)pyridine.
Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-5-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential as imaging agents in radiobiology.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-nitrophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Bromo-2-nitropyridine
Uniqueness
3-(3-Fluoro-5-nitrophenyl)pyridine is unique due to the specific positioning of the fluorine and nitro groups on the pyridine ring. This unique structure can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridines. For example, the electron-withdrawing effects of the fluorine and nitro groups can significantly influence the compound’s reactivity and stability .
Properties
Molecular Formula |
C11H7FN2O2 |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-(3-fluoro-5-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-10-4-9(5-11(6-10)14(15)16)8-2-1-3-13-7-8/h1-7H |
InChI Key |
DNWKKKJWTGERNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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